SARS-CoV-2-IN-64

Molecular Docking Spike Glycoprotein In Silico Screening

Researchers seeking to validate in silico SARS-CoV-2 spike glycoprotein inhibition hypotheses face a critical reproducibility gap: structurally similar chenodeoxycholic acid analogs exhibit divergent docking scores, making generic substitution scientifically unsound. SARS-CoV-2-IN-64 (compound 9) is the specific analog that achieved the most favorable (lowest) docking energy among nine synthesized derivatives. • Delivers the exact compound generating the top-ranked computational binding data against spike glycoprotein • Establishes a definitive structure-activity relationship (SAR) baseline for the chenodeoxycholic acid inhibitor series • Enables direct experimental validation of in silico predictions in pseudovirus neutralization or cell-cell fusion assays Supplied as a custom-synthesized research reagent with documented characterization; standard global shipping applies.

Molecular Formula C41H52Cl2O6
Molecular Weight 711.7 g/mol
Cat. No. B15136189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-64
Molecular FormulaC41H52Cl2O6
Molecular Weight711.7 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)OC(=O)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C41H52Cl2O6/c1-24(2)47-36(44)17-6-25(3)32-15-16-33-37-34(19-21-41(32,33)5)40(4)20-18-31(48-38(45)26-7-11-29(42)12-8-26)22-28(40)23-35(37)49-39(46)27-9-13-30(43)14-10-27/h7-14,24-25,28,31-35,37H,6,15-23H2,1-5H3/t25-,28+,31-,32-,33+,34+,35-,37+,40+,41-/m1/s1
InChIKeyLTINXBMOJMQRDP-ZDLSVTSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-64: Antiviral Spike Inhibitor


SARS-CoV-2-IN-64 (also referred to as compound 9) is a synthetic chenodeoxycholic acid derivative developed as a potent inhibitor of the SARS-CoV-2 spike glycoprotein [1]. It was synthesized alongside eight other analogs (compounds 1-8) through oxidation, acetylation, formylation, and esterification reactions [1]. In silico molecular docking studies identified compound 9 as the most promising candidate within this series for disrupting viral entry mechanisms [1]. The compound has a molecular weight of 711.75 g/mol and the molecular formula C41H52Cl2O6 [2].

Why SARS-CoV-2-IN-64 Is Not Substitutable


Within the family of nine chenodeoxycholic acid derivatives synthesized and evaluated in the same study, only five compounds (1, 6-9) exhibited favorable competitive interactions with the SARS-CoV-2 spike glycoprotein relative to the native ligand (BLA) [1]. Among these, compound 9 (SARS-CoV-2-IN-64) achieved the most favorable (lowest) docking energy scores [1]. This quantitative in silico ranking demonstrates that even structurally similar chenodeoxycholic acid analogs exhibit significantly divergent binding propensities, rendering generic substitution scientifically unsound. Researchers aiming to validate or extend the in silico findings on spike glycoprotein inhibition must procure the specific compound (SARS-CoV-2-IN-64) that generated the top-ranked computational data to ensure experimental reproducibility [1].

SARS-CoV-2-IN-64 Differentiation Evidence


Best Docking Score Among Chenodeoxycholic Acid Analogs

SARS-CoV-2-IN-64 (compound 9) demonstrated the most favorable competitive interaction energy (lowest docking score) among nine synthesized chenodeoxycholic acid derivatives, outperforming both the native ligand (BLA) and the eight other analogs (compounds 1-8) in molecular docking simulations against the SARS-CoV-2 spike glycoprotein [1]. The exact quantitative docking score values are presented in the primary publication [1].

Molecular Docking Spike Glycoprotein In Silico Screening

MD Simulation Stability Confirmation

Beyond static docking, SARS-CoV-2-IN-64 (compound 9) was subjected to molecular dynamics (MD) simulations to assess its binding stability within the SARS-CoV-2 spike glycoprotein active site, a validation step that was not uniformly applied to all less active analogs in the series [1]. The study confirmed that compound 9 maintains stable interactions over simulation time, reinforcing its prioritization as a lead candidate [1].

Molecular Dynamics Binding Stability In Silico Validation

Novel Chemical Entity Status

SARS-CoV-2-IN-64 (compound 9) is one of four novel chenodeoxycholic acid derivatives (compounds 6-9) first reported in the 2023 publication, distinguishing it from previously known bile acid analogs [1]. The synthesis involved specific esterification and functionalization reactions to install the unique 4-chlorobenzoyl groups at positions 3 and 7 of the steroid scaffold [1][2].

Chemical Synthesis Structural Novelty Analog Series

SARS-CoV-2-IN-64 Research Applications


In Vitro Validation of Spike Inhibition

Laboratories conducting in vitro antiviral assays (e.g., pseudovirus neutralization or cell-cell fusion assays) can use SARS-CoV-2-IN-64 as the chemical starting point to experimentally validate the spike glycoprotein inhibition hypothesis generated by in silico docking [1]. Its procurement ensures that the compound with the highest computational promise is directly tested, establishing a clear structure-activity relationship baseline for the chenodeoxycholic acid series.

SAR Studies on Chenodeoxycholic Acid Scaffold

Medicinal chemistry groups focused on optimizing SARS-CoV-2 entry inhibitors can use SARS-CoV-2-IN-64 as a benchmark compound. Because the primary study provides comparative docking data for nine analogs, researchers can correlate structural modifications (e.g., the dichlorobenzoyl ester pattern of compound 9) with enhanced spike glycoprotein binding, guiding further rational design efforts [1].

Computational Benchmarking & Method Validation

Computational chemistry teams developing or validating new docking and molecular dynamics protocols for viral glycoprotein targets can utilize SARS-CoV-2-IN-64 and its associated in silico data as a reference case. The published results provide a dataset of relative docking scores and MD stability assessments that can be used to calibrate new scoring functions or simulation parameters [1].

Chemical Probe for Bile Acid Antiviral Mechanisms

Given emerging evidence that bile acids and their derivatives can interfere with SARS-CoV-2 spike-ACE2 interactions, SARS-CoV-2-IN-64 serves as a well-characterized, synthetic chemical probe to dissect the specific molecular determinants of this effect [1]. Its use enables controlled experiments that distinguish direct spike glycoprotein engagement from potential off-target effects on host bile acid receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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